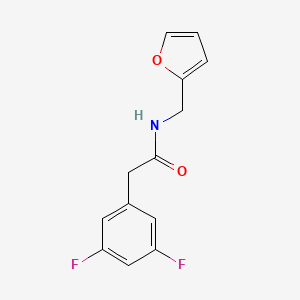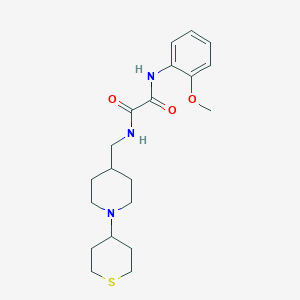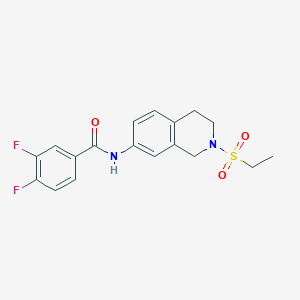![molecular formula C17H15BrF3NO4S B2445503 3-[(4-bromophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide CAS No. 338424-45-6](/img/structure/B2445503.png)
3-[(4-bromophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a small molecule with the chemical formula C17H15BrF3NO4S . It contains a benzene ring substituted with one or more trifluoromethyl groups . It belongs to the class of organic compounds known as trifluoromethylbenzenes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the design and synthesis of novel compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety have been described . These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .Molecular Structure Analysis
The molecular structure of this compound includes a bromophenyl group, a trifluoromethyl group, and a propanamide group . The average molecular weight is 436.243 Da, and the monoisotopic mass is 434.975159 Da .Wissenschaftliche Forschungsanwendungen
Bioactive Organosulfur Phytochemicals
Research on organosulfur phytochemicals, such as those found in Brassica oleracea vegetables, has revealed significant anticarcinogenic properties. Compounds like glucosinolates and S-methyl cysteine sulfoxide in these vegetables exhibit toxicological effects and are linked to potential cancer prevention benefits. For example, certain glucosinolates, such as 4-methyl-sulfinylbutyl (glucoraphanin), 2-phenylethyl (gluconasturtiin), and 3-indolylmethyl (glucobrassicin), have demonstrated anticarcinogenic activity. Moreover, metabolites like Indole-3-carbinol from glucobrassicin have shown inhibitory effects in studies on human breast and ovarian cancers. This suggests that compounds similar to the mentioned 3-[(4-bromophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide might also have similar bioactive properties and potential applications in cancer research and prevention (Stoewsand, 1995).
Mafosfamide: Anticancer Agent
Mafosfamide, an oxazaphosphorine agent and cyclophosphamide analog, undergoes spontaneous degradation to form 4-hydroxy-cyclophosphamide. It has shown positive results in preclinical and clinical trials against various types of cancer cells, making it a significant candidate for anticancer treatment. The substance’s clinical trials and usage in neoplastic meningitis demonstrate its potential as a regional cancer therapy agent. This research suggests that compounds with similar properties to this compound might be promising candidates for developing new anticancer treatments (Mazur et al., 2012).
Sulfonamide Inhibitors: Therapeutic Applications
Sulfonamide compounds have a long history as synthetic bacteriostatic antibiotics and are known for their therapeutic applications, including treatment of bacterial infections, glaucoma, inflammation, dandruff, and even cancer. The sulfonamide group's incorporation into drugs like diuretics, carbonic anhydrase inhibitors, antiepileptics, and antiviral HIV protease inhibitors underlines their significance in medicinal chemistry. Given the structural similarities, compounds like this compound may offer similar therapeutic potentials and warrant further research in various medical conditions (Gulcin & Taslimi, 2018).
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)sulfonyl-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrF3NO4S/c1-16(24,10-27(25,26)14-7-5-12(18)6-8-14)15(23)22-13-4-2-3-11(9-13)17(19,20)21/h2-9,24H,10H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNVTOSQXZXXHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)Br)(C(=O)NC2=CC=CC(=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrF3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-benzyl-2-(2-(cyclohexylamino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2445420.png)

![2-[(diphenylacetyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2445423.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide](/img/structure/B2445426.png)
![2-(4-Chlorophenoxy)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]ethanone](/img/structure/B2445427.png)
![Ethyl 4-[(2-methoxyethyl)amino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2445428.png)
![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2445430.png)



![(Z)-2-(4-chlorophenoxy)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2445436.png)


![Ethyl 5-amino-1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]pyrazole-4-carboxylate](/img/structure/B2445443.png)